Methyl 9-hydroxy-10-nitrooctadecanoate
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Overview
Description
Methyl 9-hydroxy-10-nitrooctadecanoate: is a chemical compound with the molecular formula C19H37NO5 and a molecular weight of 359.50078 g/mol This compound is characterized by the presence of a hydroxyl group at the 9th position and a nitro group at the 10th position on an octadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-hydroxy-10-nitrooctadecanoate typically involves the nitration of methyl 9-hydroxy-octadecanoate. The reaction conditions for this nitration process include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 10th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-hydroxy-10-nitrooctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.
Reduction: The nitro group at the 10th position can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 9-keto-10-nitrooctadecanoate.
Reduction: Formation of methyl 9-hydroxy-10-aminooctadecanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 9-hydroxy-10-nitrooctadecanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 9-hydroxy-10-nitrooctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-10-nitrooctadecanoic acid
- 9-Hydroxy-10-nitrooctadecadienoic acid
- 9-Hydroxy-10-nitrooctadecatrienoic acid
Uniqueness
Methyl 9-hydroxy-10-nitrooctadecanoate is unique due to its specific substitution pattern and the presence of both hydroxyl and nitro groups on the octadecanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H37NO5 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
methyl 9-hydroxy-10-nitrooctadecanoate |
InChI |
InChI=1S/C19H37NO5/c1-3-4-5-6-8-11-14-17(20(23)24)18(21)15-12-9-7-10-13-16-19(22)25-2/h17-18,21H,3-16H2,1-2H3 |
InChI Key |
HUACATAATUGCDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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